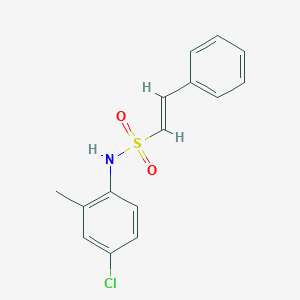

(E)-N-(4-chloro-2-methylphenyl)-2-phenylethenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a sulfonamide derivative. Sulfonamides are a group of compounds containing the sulfonamide functional group attached to an organic radical. They are widely used in medicinal chemistry and drug design .

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods, including NMR, IR, and mass spectrometry. Unfortunately, without specific data for this compound, I can’t provide a detailed analysis .Chemical Reactions Analysis

Sulfonamides, in general, are known to undergo a variety of chemical reactions, including hydrolysis, acylation, and displacement reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and stability. These properties can be influenced by the presence of functional groups and the overall structure of the molecule .Applications De Recherche Scientifique

Pharmacokinetics and Anticancer Agent Development

- Population Pharmacokinetics : (van Kesteren et al., 2002) explored the pharmacokinetics of E7070, a novel sulfonamide anticancer agent, across four phase I studies. They developed a pharmacokinetic model that described its nonlinear pharmacokinetics and the impact of body-surface area on its distribution and elimination.

Synthesis and Biological Potential

- Sulfonamide Hybrid Schiff Bases : Research by (Kausar et al., 2019) focused on synthesizing novel Schiff bases of 4-chloro-N-[2-(hydrazinocarbonyl) phenyl]benzenesulfonamide, exhibiting enzyme inhibition potential and antioxidant properties. This study highlights the compound's versatility in creating biologically active derivatives.

Environmental Impact and Transport

- Herbicide Mobility in Soil : A study by (Veeh et al., 1994) on the transport of Chlorsulfuron, a derivative of benzenesulfonamide, through soil columns provides insight into the environmental impact and mobility of such compounds in agricultural settings.

Enzyme Inhibition Studies

- Phospholipase A2 Inhibitors : (Oinuma et al., 1991) synthesized a series of benzenesulfonamides as inhibitors of membrane-bound phospholipase A2, demonstrating the compound's potential in addressing inflammatory and cardiovascular diseases.

Chemical Synthesis Techniques

- Rhodium-Catalyzed Cyanation : (Chaitanya & Anbarasan, 2015) developed a method for the cyanation of C-H bonds of alkenes using a benzenesulfonamide derivative, contributing to advancements in organic synthesis methodologies.

Drug Development and Anticancer Research

- Indisulam for Solid Tumors : (Supuran, 2003) discussed the development of Indisulam, a novel sulfonamide anticancer agent targeting solid tumors, highlighting its multifactorial mechanism of action and clinical trial progress.

Molecular Structure Analysis

- Synthesis and Characterization : (Murthy et al., 2018) synthesized and characterized a novel sulfonamide molecule, showcasing the importance of structural and electronic properties in drug design.

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(E)-N-(4-chloro-2-methylphenyl)-2-phenylethenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO2S/c1-12-11-14(16)7-8-15(12)17-20(18,19)10-9-13-5-3-2-4-6-13/h2-11,17H,1H3/b10-9+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUNMZFXTDNWTMX-MDZDMXLPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)NS(=O)(=O)C=CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)Cl)NS(=O)(=O)/C=C/C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(4-chloro-2-methylphenyl)-2-phenylethenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(4-Fluorosulfonyloxyanilino)-2-oxoethyl]pyridine](/img/structure/B2671371.png)

![2-({3-[N-(4-fluorophenyl)4-methylbenzenesulfonamido]-2-hydroxypropyl}amino)butanoic acid](/img/structure/B2671372.png)

![3-[[1-[3-(Dimethylamino)benzoyl]piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2671373.png)

![N-[(Acetylamino)(4-nitrophenyl)methyl]acetamide](/img/structure/B2671377.png)

![1-(5-(4-chlorophenyl)-3'-methyl-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone](/img/structure/B2671384.png)

![Methyl (E)-4-[[3-methyl-2-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butyl]amino]-4-oxobut-2-enoate](/img/structure/B2671388.png)

![2-amino-1-(4-chlorophenyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2671389.png)

![Methyl 2-[(4-{[bis(2-methoxyethyl)amino]sulfonyl}benzoyl)amino]-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2671392.png)